N,N,6-Trimethylpyridin-2-amine
Overview
Description
N,N,6-Trimethylpyridin-2-amine is a synthetic compound belonging to the pyridine family It is characterized by the presence of three methyl groups attached to the nitrogen atoms and the sixth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,6-Trimethylpyridin-2-amine typically involves the alkylation of 2-aminopyridine. One common method includes the reaction of 2-aminopyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N,6-Trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N,N,6-trimethylpyridine N-oxide.
Reduction: Formation of N,N,6-trimethylpyridine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
N,N,6-Trimethylpyridin-2-amine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N,N,6-Trimethylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N,N-Dimethylpyridin-2-amine
- N,N,4-Trimethylpyridin-2-amine
- N,N,3-Trimethylpyridin-2-amine
Comparison: N,N,6-Trimethylpyridin-2-amine is unique due to the position of the methyl groups on the nitrogen atoms and the sixth carbon of the pyridine ring. This specific arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methyl group at the sixth position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N,N,6-trimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-5-4-6-8(9-7)10(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDJPFRKGZMBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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